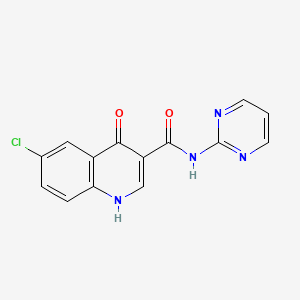

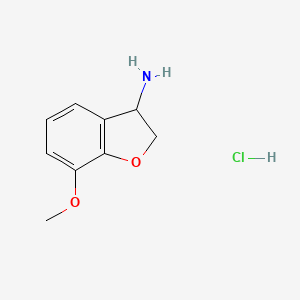

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For example, a novel class of quinoline derivatives was developed by Emami et al., where they took 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis

Quinoline derivatives exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Polymorphic Modifications and Diuretic Properties : A study by Shishkina et al. (2018) explores polymorphic modifications of a related compound, highlighting its potential as a new remedy for hypertension due to its strong diuretic properties. This research underscores the importance of structural modifications in enhancing biological activity and therapeutic potential (Shishkina et al., 2018).

ATM Kinase Inhibition : Degorce et al. (2016) discovered and optimized a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential for in vivo ATM inhibition, which could be crucial for cancer therapy (Degorce et al., 2016).

Microwave-Assisted Synthesis : Quiroga et al. (2010) demonstrated a microwave-assisted method for synthesizing pyrimido[4,5-b]quinoline derivatives, highlighting an efficient approach to obtaining flavin analogues with potential for high-speed synthesis (Quiroga et al., 2010).

Sustainable Synthesis of Quinolines and Pyrimidines : Mastalir et al. (2016) presented a sustainable synthesis method for quinolines and pyrimidines using a manganese PNP pincer complex, demonstrating an environmentally friendly approach to synthesizing these compounds (Mastalir et al., 2016).

Antimicrobial Evaluation : Research on 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potential as antimicrobial agents, demonstrating the quinoline scaffold's utility in developing new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2019).

Novel Compounds and Methodologies

Fluorescent Probes for DNA Detection : A study on aminated benzimidazo[1,2-a]quinolines proposed these compounds as potential fluorescent probes for DNA detection, offering new tools for biological research and diagnostics (Perin et al., 2011).

Cytotoxic Activity of Quinoline Derivatives : Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and potential as novel anticancer agents. This research highlights the quinoline scaffold's versatility in developing new therapeutic agents (Bhatt et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It can be inferred that the compound interacts with its targets through a mechanism similar to other 4-hydroxy-2-quinolones .

Biochemical Pathways

It’s known that quinoline derivatives play important roles in various physiological processes .

Result of Action

It’s known that quinoline derivatives have diverse biological activities .

Action Environment

It’s known that the biological activity of quinoline derivatives can be influenced by various factors .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMENRMLFBZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)

![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)

![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)

![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)

![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)

![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)